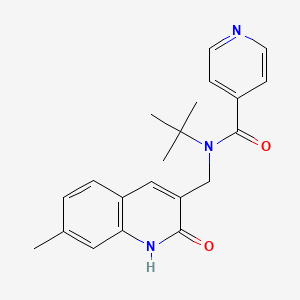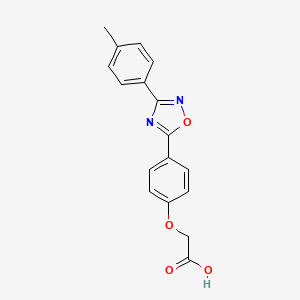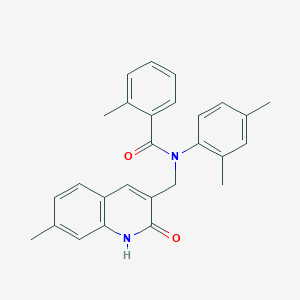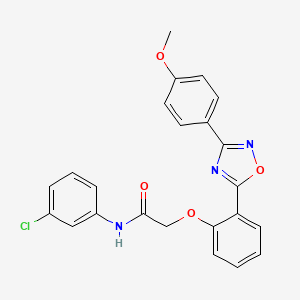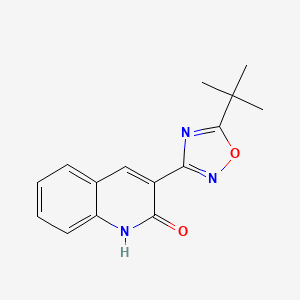
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains a quinoline ring, an oxadiazole ring, and a tert-butyl group. Quinolines are aromatic compounds with a two-ring structure, which are often used in the synthesis of various pharmaceuticals . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, known for their wide range of biological activities. The tert-butyl group is a common substituent in organic chemistry due to its stability.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and oxadiazole rings, as well as the tert-butyl and hydroxyl substituents. The aromatic rings could potentially undergo electrophilic substitution reactions, while the hydroxyl group could be involved in various reactions such as esterification or ether formation .Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Quinoline and its derivatives are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol research, including the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its toxicity and safety profiles in vivo. Additionally, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer.
Méthodes De Synthèse
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with tert-butyl isocyanate to form 2-(tert-butylcarbamoyl)benzoic acid. This intermediate is then reacted with phosphorus oxychloride to form 2-chloroquinoline-3-carboxylic acid, which is further reacted with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In nanotechnology, this compound has been studied for its potential use as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,3)14-17-12(18-20-14)10-8-9-6-4-5-7-11(9)16-13(10)19/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZWZYEUVRFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)


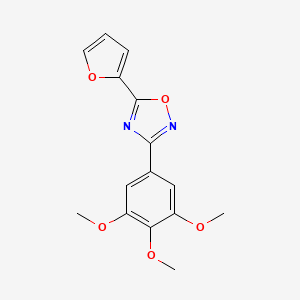



![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
